molecular formula C10H12Cl2FN3 B1441480 [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1354963-40-8

[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B1441480
CAS No.: 1354963-40-8
M. Wt: 264.12 g/mol
InChI Key: LDFWJUMJJNFCNM-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to an imidazole ring, which is further modified with an amine group and dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazole ring.

  • Amination: : The amine group is introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

  • Formation of Dihydrochloride Salt: : The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce nitro groups to amines or other reduced forms.

  • Substitution: : Nucleophilic substitution reactions can replace the fluorophenyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) and strong bases can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids.

  • Reduction: : Amine derivatives, hydroxylamines.

  • Substitution: : Cyanide derivatives, halogenated compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : It could be employed in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole derivatives: : Other imidazole-based compounds with different substituents.

  • Fluorophenyl compounds: : Compounds containing fluorophenyl groups but with different core structures.

Uniqueness

What sets [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride apart is its specific combination of the fluorophenyl group and the imidazole ring, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.2ClH/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9;;/h1-4,6H,5,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFWJUMJJNFCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride

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